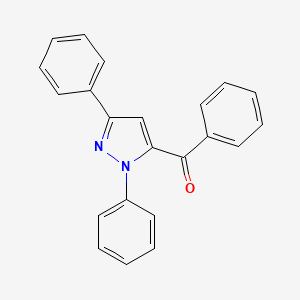
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three phenyl groups attached to the pyrazole ring, making it a highly aromatic and stable molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone typically involves the condensation of hydrazine derivatives with diketones or ketoesters. One common method is the reaction of phenylhydrazine with benzoylacetone under reflux conditions in ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrazoles.
Aplicaciones Científicas De Investigación
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and mediators by targeting signaling pathways like NF-κB and MAPK .
Comparación Con Compuestos Similares
(1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone: Similar structure but with methyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea: Contains a thiourea group, which imparts different biological activities and applications.
Uniqueness: (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone is unique due to its highly aromatic structure, which contributes to its stability and reactivity. The presence of three phenyl groups enhances its potential for various chemical modifications and applications in different fields of research .
Propiedades
Número CAS |
54606-21-2 |
|---|---|
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(2,5-diphenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-6-2-7-13-18)21-16-20(17-10-4-1-5-11-17)23-24(21)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
NZDRYDGEGWLFQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


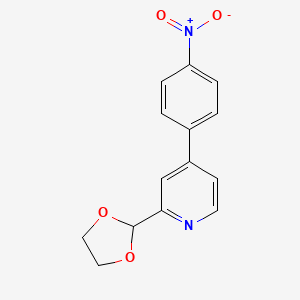
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
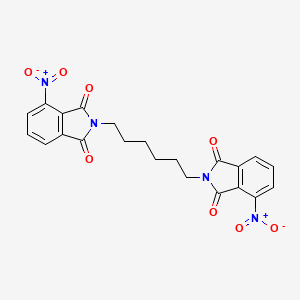
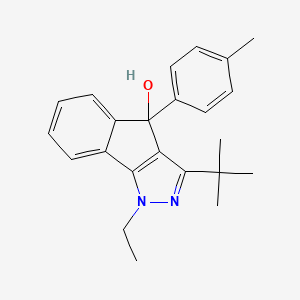
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
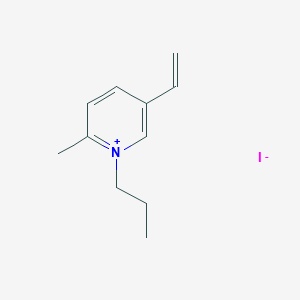
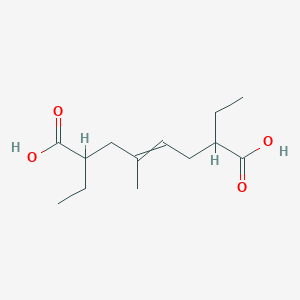

![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
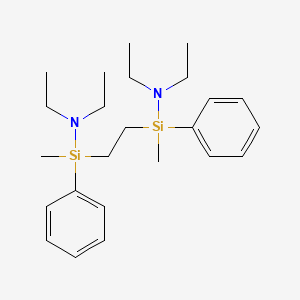
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


